molecular formula C17H17N3O B7793712 (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

Cat. No.: B7793712
M. Wt: 279.34 g/mol
InChI Key: RZMUABAAIKIJCD-HNNXBMFYSA-N
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Description

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (CAS: 127592-76-1) is a chiral amino acid derivative featuring an indole moiety and a phenyl-substituted propanamide group. Its molecular formula is C₁₈H₁₈N₃O, with a molecular weight of 292.36 g/mol . The compound is synthesized via amide bond formation between (S)-2-amino-3-(1H-indol-3-yl)propanamide and phenyl-containing reagents, as evidenced by its structural analogs in the literature . It is primarily used in research settings as a precursor for peptidomimetics, enzyme inhibitors, and bioactive molecules .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMUABAAIKIJCD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis-Based Approaches

The indole moiety is traditionally constructed via the Fischer indole synthesis, a acid-catalyzed cyclization of aryl hydrazones with ketones. For (S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide, this method begins with the formation of a phenylhydrazine derivative from aniline and hydrazine, followed by condensation with a chiral α-ketoamide precursor. The reaction typically employs protic acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or Lewis acids (e.g., ZnCl<sub>2</sub>) at elevated temperatures (80–120°C) to facilitate cyclization.

Key Reaction Parameters:

ParameterTypical RangeImpact on Yield/Stereoselectivity
Acid Catalyst10–20 mol%Higher concentrations accelerate cyclization but may promote side reactions
Temperature80–120°CTemperatures >100°C favor indole formation
SolventEthanol, Acetic AcidPolar protic solvents enhance protonation
Reaction Time6–24 hoursProlonged durations improve conversion

Post-cyclization, the amino group is introduced via reductive amination or nucleophilic substitution, requiring protective strategies (e.g., Boc, Fmoc) to prevent undesired side reactions.

Chiral Pool Synthesis from L-Tryptophan

L-Tryptophan serves as a chiral starting material due to its inherent indole ring and α-amino acid structure. The synthetic pathway involves:

  • Esterification : Protection of the carboxylic acid group as a methyl or ethyl ester.

  • Amide Bond Formation : Coupling with aniline derivatives using carbodiimide reagents (e.g., EDC, DCC) in the presence of HOBt to minimize racemization.

  • Deprotection : Acidic or basic hydrolysis to yield the free amine.

This route achieves enantiomeric excess (ee) >98% but faces limitations in scalability due to the cost of L-tryptophan and multiple protection/deprotection steps.

Modern Catalytic Methods

Boron-Catalyzed Direct Amidation

Recent advances utilize tris(2,2,2-trifluoroethyl) borate [B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub>] to mediate direct amidation between unprotected α-amino acids and anilines. This method eliminates the need for protective groups, streamlining synthesis:

  • Reaction Setup :

    • Molar Ratio : Amino acid : Aniline : B(OCH<sub>2</sub>CF<sub>3</sub>)<sub>3</sub> = 1 : 3 : 3

    • Solvent : Cyclopentyl methyl ether (CPME)

    • Temperature : 80–125°C

    • Time : 5–15 hours

  • Workup :

    • Addition of Amberlite IRA-743 and Amberlyst A-26(OH) to sequester excess boron species.

    • Purification via trituration with diethyl ether or column chromatography.

This method achieves yields of 73–91% with minimal racemization (er >99:1), validated by Marfey’s reagent analysis.

Enantioselective Organocatalysis

Proline-derived catalysts enable asymmetric synthesis of the target compound via Mannich-type reactions. A representative protocol involves:

ComponentQuantityRole
L-Proline10 mol%Chiral catalyst
Indole-3-carbaldehyde1.0 equivElectrophilic component
N-Phenylacetamide1.2 equivNucleophile
SolventDMSO/Water (9:1)Promote iminium formation
Temperature25°CRoom temperature reaction

This approach affords ee values up to 94% but requires post-reduction of the intermediate imine to the amine.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow systems enhance mass/heat transfer:

  • Reactor Design : Tubular reactor with immobilized acid catalysts (e.g., Nafion® SAC-13).

  • Conditions :

    • Residence Time: 20–30 minutes

    • Temperature: 130°C

    • Pressure: 10 bar

This method reduces byproduct formation by 40% compared to batch methods, achieving a space-time yield of 1.2 kg·L<sup>−1</sup>·h<sup>−1</sup>.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

ParameterOptimal Value
Power300 W
Temperature150°C
Time20 minutes

This technique reduces reaction times from hours to minutes while maintaining yields >85%.

Analytical Characterization and Quality Control

Chiral Purity Assessment

  • HPLC : Chiralpak® IA column, hexane/isopropanol (80:20), 1.0 mL/min, UV detection at 254 nm. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

  • Optical Rotation : [α]<sub>D</sub><sup>20</sup> = +54.0 (c = 0.99, acetone).

Spectroscopic Data

  • <sup>1</sup>H NMR (600 MHz, DMSO-<i>d</i><sub>6</sub>): δ 1.44 (d, <i>J</i> = 6.0 Hz, 3H), 3.21–3.28 (m, 1H), 6.92–7.56 (m, 9H, Ar-H), 10.12 (s, 1H, NH).

  • HRMS : <i>m/z</i> calcd for C<sub>17</sub>H<sub>17</sub>N<sub>3</sub>O [M+H]<sup>+</sup>: 279.1345; found: 279.1348.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Index
Fischer Indole65–7585–90Moderate$$
Chiral Pool70–80>98Low$$$$
Boron-Catalyzed73–91>99High$$
Continuous Flow80–8890–95High$$$

Chemical Reactions Analysis

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and other catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of indole-3-carboxylic acids, while reduction reactions can yield indole-3-ethanols .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules and can participate in multicomponent reactions. The indole moiety is particularly valued for its role in creating various substituted indole derivatives, which are essential in drug discovery and development.

Chemical Reactions
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide can undergo several chemical transformations, including oxidation, reduction, and substitution reactions. These reactions often involve catalysts such as palladium(II) acetate and triethylamine.

Biological Applications

Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Its mechanism of action involves the inhibition of specific enzymes and receptors associated with cancer pathways. For instance, it has been identified as an inhibitor of falcipain-2, an enzyme critical in malaria pathogenesis .

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. This highlights its potential as a therapeutic agent in combating infectious diseases .

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivity ObservedReference
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansEffective
Aspergillus nigerEffective

Medicinal Applications

Therapeutic Potential
this compound is being explored for its therapeutic potential in treating various diseases, including cancer and malaria. Its derivatives have shown moderate inhibitory activity against falcipain-2, with IC₅₀ values ranging from 10.0 to 39.4 µM .

Table 2: Inhibition Studies on Falcipain-2

CompoundIC₅₀ (µM)Percent Inhibition at 10 µM
Compound 139.4>20%
Compound 2k10.0>20%
Compound 2l13.3>20%

Industry Applications

Material Development
In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. The versatility of the indole structure allows for modifications that can lead to improved material properties .

Case Studies

  • Antimalarial Efficacy : A study evaluated the antimalarial potential of this compound in mice infected with Plasmodium berghei ANKA. While daily administration resulted in less than 50% reduction in parasitemia, structural modifications are suggested to enhance efficacy .
  • In Silico Studies : Molecular docking simulations have been employed to predict binding interactions between this compound and falcipain-2. These studies reveal how specific modifications can improve binding through additional hydrogen bonds or steric effects .

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Key Differences
(S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide 53708-63-7 N-methyl amide substituent 217.27 Smaller substituent (methyl vs. phenyl) reduces steric bulk; may enhance solubility but decrease receptor binding affinity .
(S)-N-(1-Amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)benzamide (S-Bz-Trp-II) N/A Benzoyl group replaces phenylpropanamide ~318.35 Benzoyl group increases lipophilicity; synthesized via benzoylation of (S)-2-amino-3-(1H-indol-3-yl)propanamide .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide M1177 Fluoro-biphenyl substituent 348.38 Fluorine atom enhances electronic effects; biphenyl group improves π-π stacking interactions .

Key Insights :

  • The phenyl group in (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide provides moderate steric bulk, balancing solubility and binding affinity.
  • Fluorinated derivatives (e.g., M1177) demonstrate enhanced bioavailability and target selectivity due to fluorine’s electronegativity .

Enantiomeric Variants and Stereochemical Impact

Compound Name CAS/Identifier Substituents Yield (%) Biological Activity
(R)-19a : (R)-2-Amino-3-(1H-indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide N/A Cyclohexylmethyl-pyridinyl 96 High affinity for enzyme targets; R-configuration may reduce off-target effects .
(S)-19b : (S)-2-Amino-N-[[1-(2-fluoro-4-pyridinyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide N/A Fluoro-pyridinyl Quantitative S-enantiomer shows superior binding kinetics in chiral environments .

Key Insights :

  • Stereochemistry significantly impacts biological activity. The target compound’s S-configuration aligns with natural amino acids, favoring interactions with chiral binding pockets .
  • Bulky substituents (e.g., cyclohexylmethyl-pyridinyl in R-19a) enhance selectivity but may limit membrane permeability .

Functional Analogues with Pharmaceutical Relevance

Compound Name CAS/Identifier Key Functional Groups Applications
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 1017153-76-2 Methoxynaphthalene (NSAID-derived) Anti-inflammatory; COX inhibition via naproxen-like moiety .
3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide N/A Ureido-methoxyphenyl Selective agonists for pharmacological targets (e.g., GPCRs) .

Key Insights :

  • Ureido groups introduce hydrogen-bonding capacity, improving receptor engagement .

Key Insights :

  • The phenyl group in the target compound reduces solubility compared to simpler analogs but improves stability in biological matrices .

Biological Activity

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H17N3OC_{17}H_{17}N_{3}O and features an indole ring structure, which is significant for its biological functions. The presence of the amide functional group enhances its chemical reactivity and biological properties. The structure can be represented as follows:

 S 2 Amino 3 1H indol 3 yl N phenylpropanamide\text{ S 2 Amino 3 1H indol 3 yl N phenylpropanamide}

This compound primarily interacts with specific molecular targets, particularly enzymes involved in disease pathways. Notably, it has been identified as an inhibitor of falcipain-2, an enzyme critical in malaria pathogenesis. The compound's mechanism involves binding to the active site of falcipain-2, thereby inhibiting its enzymatic activity.

Inhibition Studies

Research indicates that derivatives of this compound exhibit moderate inhibitory activity against falcipain-2. The following table summarizes the IC₅₀ values for various derivatives:

CompoundIC₅₀ (µM)Percent Inhibition at 10 µM
Compound 139.4>20%
Compound 2k10.0>20%
Compound 2l13.3>20%

These findings suggest that structural modifications can enhance binding affinity and efficacy against specific targets .

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown potential antimicrobial activity. Studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, highlighting its versatility as a bioactive compound .

Case Studies and Research Findings

  • Antimalarial Efficacy : A study investigated the antimalarial potential of this compound in mice infected with Plasmodium berghei ANKA. Although daily administration showed less than 50% reduction in parasitemia, modifications to the compound structure could enhance efficacy .
  • In Silico Studies : Molecular docking simulations have been employed to predict binding interactions between this compound and falcipain-2. These studies reveal how specific modifications can improve binding through additional hydrogen bonds or steric effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide
Reactant of Route 2
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(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

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